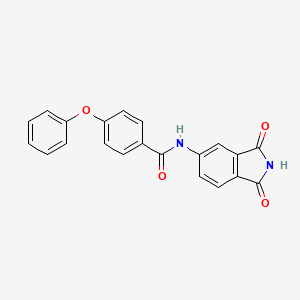
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains an iodomethyl group, a trifluoromethyl group, and a diazirine ring, making it a valuable tool in various scientific research applications, particularly in the field of photoaffinity labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(iodomethyl)benzaldehyde.
Formation of Diazirine Ring: The key step involves the formation of the diazirine ring. This is usually achieved through the reaction of the aldehyde with trifluoromethyl diazomethane under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the reactive nature of diazirines.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate.
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Photolysis: UV light is the primary reagent for inducing photolysis.
Substitution Reactions: Common nucleophiles such as amines or thiols can react with the iodomethyl group under mild conditions.
Major Products
Photolysis: The major product is a carbene intermediate that can insert into various chemical bonds.
Substitution Reactions: The products depend on the nucleophile used, resulting in substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research due to its ability to form reactive intermediates upon photolysis. Some applications include:
Photoaffinity Labeling: Used to study protein-ligand interactions by covalently attaching to target proteins upon activation by UV light.
Chemical Biology: Employed in the identification of binding sites and interaction partners of biomolecules.
Medicinal Chemistry: Utilized in the design of photoactivatable drugs for targeted therapy.
Material Science: Applied in the development of photoresponsive materials.
Mecanismo De Acción
The primary mechanism of action involves the generation of a carbene intermediate upon UV-induced photolysis of the diazirine ring. This highly reactive carbene can insert into various chemical bonds, forming covalent attachments with nearby molecules. The iodomethyl group can also undergo nucleophilic substitution, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a bromomethyl group instead of an iodomethyl group.
3-(4-(Chloromethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a chloromethyl group instead of an iodomethyl group.
Uniqueness
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of the iodomethyl group, which offers distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable tool in synthetic chemistry and photoaffinity labeling studies.
Propiedades
IUPAC Name |
3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZFAVYPSDBXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)C2(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)





![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)





